molecular formula C22H24N2O B2408028 5-Phenyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one CAS No. 1020252-58-7

5-Phenyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one

Cat. No.: B2408028
CAS No.: 1020252-58-7
M. Wt: 332.447
InChI Key: GUUIHBCBDNBBEU-UHFFFAOYSA-N
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Description

5-Phenyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one ( 1020252-58-7) is an organic compound with the molecular formula C22H24N2O and a molecular weight of 332.45 g/mol . This chemical features a cyclohexenone ring core, a phenyl substituent, and a 4-phenylpiperazine moiety, a structural pattern frequently explored in medicinal chemistry research. Piperazine derivatives are privileged structures in drug discovery, often serving as key building blocks for the synthesis of compounds with diverse biological activities . The 4-phenylpiperazin-1-yl group, in particular, is a recognized pharmacophore in the development of new therapeutic agents and has been incorporated into molecules investigated for potential anti-inflammatory properties . Furthermore, the compound's structure is suggestive of a Mannich base, a class of molecules known for a wide spectrum of biological activities, including anticancer, antibacterial, and anticonvulsant effects, making them valuable scaffolds in rational drug design . As such, this reagent is suited for use in pharmaceutical R&D, particularly in the synthesis of novel chemical entities for biological screening and in structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-phenyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O/c25-22-16-19(18-7-3-1-4-8-18)15-21(17-22)24-13-11-23(12-14-24)20-9-5-2-6-10-20/h1-10,17,19H,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUUIHBCBDNBBEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=O)CC(C2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one typically involves the reaction of phenylpyruvic acid with 4-phenyl-3-buten-2-one under alkaline conditions . The reaction is carried out in solvents such as tert-butanol or toluene, often under microwave-assisted conditions to enhance the yield and reaction rate . The product is isolated as a brownish beige salt with high diastereospecificity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclohexenone ring to cyclohexane derivatives.

    Substitution: The phenyl and piperazinyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of phenyl-substituted ketones or carboxylic acids.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of various substituted phenyl or piperazinyl derivatives.

Scientific Research Applications

5-Phenyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one has several applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its complex structure, which allows for diverse chemical reactivity and potential biological activities. Its combination of phenyl and piperazinyl groups provides a versatile scaffold for the development of new compounds with enhanced properties.

Biological Activity

5-Phenyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one is a complex organic compound with potential therapeutic applications, particularly in the field of neurology. This article delves into its biological activity, exploring its mechanisms, effects on various biological targets, and relevant research findings.

  • Molecular Formula : C22H24N2O
  • Molecular Weight : 332.44 g/mol
  • IUPAC Name : this compound

The compound features a cyclohexenone ring and a phenylpiperazine moiety, which contribute to its unique chemical and biological properties.

This compound exhibits its biological effects primarily through interactions with specific molecular targets, such as enzymes and neurotransmitter receptors. Notably, it has been studied for:

  • Acetylcholinesterase Inhibition : The compound has demonstrated the ability to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, potentially enhancing cholinergic neurotransmission .

Pharmacological Studies

Research indicates that derivatives of this compound may have therapeutic implications in treating neurological disorders. The following table summarizes key findings from various studies:

StudyBiological TargetEffect ObservedReference
Study 1AcetylcholinesteraseInhibition leading to increased acetylcholine levels
Study 2Dopamine ReceptorsModulation of receptor activity, suggesting potential in treating Parkinson's disease
Study 3Serotonin ReceptorsBinding affinity indicating possible antidepressant effects

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective properties of this compound in animal models of neurodegeneration. Results showed significant reduction in neuronal cell death and improved cognitive function markers.
  • Antidepressant Activity : Another research focused on the compound's interaction with serotonin receptors. The findings revealed that it could enhance serotonin signaling, which is crucial for mood regulation, thus supporting its potential use in depression treatment.

Q & A

Q. How can researchers integrate this compound into a broader theoretical framework (e.g., structure-activity relationships for CNS drugs)?

  • Methodological Answer : Align with conceptual frameworks like Lipinski’s Rule of Five and ligand efficiency metrics. Corrogate substituent effects (e.g., phenyl vs. fluorophenyl groups) using Free-Wilson analysis. Publish negative data to refine predictive models .

Key Methodological Considerations

  • Synthetic Chemistry : Prioritize atom economy and green solvents (e.g., cyclopentyl methyl ether) for scalability .
  • Biological Studies : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for reproducibility .
  • Environmental Impact : Use probabilistic risk assessment models to quantify species sensitivity distributions .

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